2-Amino-N-tert-butylbenzamide

Lipophilicity Drug-likeness Membrane permeability

Medicinal chemists optimizing CNS-penetrant leads often encounter anthranilamide building blocks with suboptimal lipophilicity or poor solid-phase handling. 2-Amino-N-tert-butylbenzamide (CAS 1203-89-0) solves this with an XLogP3 of 1.6-1.0 unit above the N-methyl analog for improved permeability-and a 124-125°C melting point that prevents oiling out during solid-supported reactions. The ortho-amine forms an intramolecular H-bond with the amide carbonyl, altering molecular recognition vs. the 4-amino regioisomer (ΔLogP = 0.41). Validated in HIV integrase inhibitor synthesis (raltegravir program) and neuroprotective candidate libraries. Storage: 2-8°C; ships ambient. ≥95% purity.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 1203-89-0
Cat. No. B074491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-tert-butylbenzamide
CAS1203-89-0
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=CC=CC=C1N
InChIInChI=1S/C11H16N2O/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,12H2,1-3H3,(H,13,14)
InChIKeyYHBZJCBYHUVKCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-tert-butylbenzamide: Physicochemical & Compound-Class Overview


2-Amino-N-tert-butylbenzamide (CAS 1203-89-0) is an ortho-amino-substituted N-tert-alkyl benzamide derivative belonging to the anthranilamide class [1]. The compound possesses a molecular formula of C₁₁H₁₆N₂O, a molecular weight of 192.26 g/mol, and a computed XLogP3 of 1.6, reflecting moderate lipophilicity conferred by the bulky tert-butyl substituent on the amide nitrogen [1]. Its melting point of 124–125 °C and predicted pKa of 14.72 ± 0.46 distinguish it from both smaller N-alkyl homologs and the unsubstituted parent 2-aminobenzamide . The compound is listed as a synthetic intermediate in the preparation of HIV integrase inhibitors and has been referenced in patents concerning neurodegenerative disorders, positioning it as a versatile building block within medicinal chemistry workflows [2].

2-Amino-N-tert-butylbenzamide: Why Analog Substitution Fails


In-class substitution of 2-amino-N-tert-butylbenzamide by its N-methyl, N-ethyl, or N-isopropyl congeners is demonstrably non-equivalent across multiple physicochemical dimensions that directly impact synthetic utility and biological performance. The N-tert-butyl group imparts a computed XLogP3 of 1.6, which is 1.2 log units higher than 2-aminobenzamide (XLogP3 ≈ 0.4) and 1.0 log unit higher than the N-methyl analog (XLogP3 = 0.6), yet approximately 1.7 log units lower than the N-cyclohexyl derivative (LogP = 3.30), placing it in a balanced lipophilicity window favorable for membrane permeability without excessive hydrophobicity [1]. The melting point of 124–125 °C is 49–50 °C higher than that of 2-amino-N-methylbenzamide (75 °C), enabling more robust solid-phase handling and purification workflows . Critically, the ortho-amine regiochemistry differentiates this compound from its para-amino regioisomer (4-amino-N-tert-butylbenzamide, LogP = 1.191), as the 2-amino group engages in intramolecular hydrogen bonding with the amide carbonyl, altering both lipophilicity and molecular recognition properties [1][2]. These quantifiable differences render simple analog substitution scientifically unjustified without explicit re-validation of the target application .

2-Amino-N-tert-butylbenzamide: Key Differentiation Evidence vs. Analogs


Lipophilicity Difference: tert-Butyl vs. N-Alkyl Homologs

2-Amino-N-tert-butylbenzamide exhibits an XLogP3 of 1.6, which is 1.0 log unit higher than 2-amino-N-methylbenzamide (XLogP3 = 0.6), 0.1 log unit higher than 2-amino-N-isopropylbenzamide (LogP ≈ 1.5), and 1.2 log units higher than the parent 2-aminobenzamide (XLogP3-AA ≈ 0.4) [1][2][3]. Conversely, it is 1.7 log units lower than 2-amino-N-cyclohexylbenzamide (LogP = 3.30), indicating that the tert-butyl group provides a balanced intermediate lipophilicity that avoids the excessive hydrophobicity of cyclohexyl substitution while offering substantially improved membrane partitioning relative to smaller alkyl substituents [1].

Lipophilicity Drug-likeness Membrane permeability

Melting Point Impact on Solid-Phase Handling

The melting point of 2-amino-N-tert-butylbenzamide is reported as 124–125 °C, which is 49–50 °C higher than 2-amino-N-methylbenzamide (75 °C), 13–14 °C higher than the parent 2-aminobenzamide (111–113 °C), and 22–23 °C lower than 2-amino-N-isopropylbenzamide (147 °C) [1]. This places the compound in an intermediate thermal stability range that facilitates standard solid-phase synthesis and recrystallization procedures. The regioisomeric 4-amino-N-tert-butylbenzamide has a nearly identical melting point (124–126 °C), indicating that the tert-butyl group is the primary driver of lattice energy, but the ortho-amine provides additional intermolecular hydrogen bonding opportunities that differentiate solubility behavior .

Crystallinity Solid-phase synthesis Purification

Positional Isomer LogP: Ortho vs. Para

The 2-amino (ortho) regioisomer (target compound) exhibits an XLogP3 of 1.6, which is 0.41 log units higher than its 4-amino (para) counterpart (LogP = 1.191) despite identical molecular weight (192.26 g/mol) and molecular formula (C₁₁H₁₆N₂O) [1][2]. This lipophilicity difference arises from intramolecular hydrogen bonding between the ortho-amine and the amide carbonyl oxygen, which partially masks the polar amino group and reduces its contribution to aqueous solubility [1]. The 4-amino isomer, lacking this intramolecular interaction, exposes the amine group to full solvation, increasing hydrophilicity. This structural distinction has direct consequences for chromatographic retention, receptor binding, and metabolic processing: in the CPI-1189 development program, the 4-acetamido-N-tert-butylbenzamide regioisomer was selected as the clinical candidate, while the 2-amino regioisomer served as a distinct synthetic intermediate for HIV integrase inhibitor scaffolds [3].

Regioisomerism Intramolecular hydrogen bonding Molecular recognition

Documented Role in HIV Integrase Inhibitor Synthesis

2-Amino-N-tert-butylbenzamide has been explicitly cited as a synthetic intermediate in the preparation of HIV integrase inhibitors, as documented by Summa et al. (J. Med. Chem., 51, 5843, 2008), a landmark publication from the Merck group that led to the discovery of raltegravir . This provenance is distinct from N-methyl and N-ethyl analogs, which are more commonly associated with plant safening agents and quinazolinone synthesis, and from the N-isopropyl analog, which is primarily known as a bentazon herbicide metabolite [1]. While specific yield and purity data for this building block in the integrase inhibitor synthesis are not publicly disclosed in a head-to-head comparative format, the documented use in a commercially successful drug discovery program establishes a validated synthetic utility pathway that is not shared by its smaller N-alkyl counterparts .

HIV integrase Antiviral synthesis Medicinal chemistry intermediate

pKa & H-Bond Donor Capacity Across N-Alkyl Analogs

The predicted pKa of 2-amino-N-tert-butylbenzamide is 14.72 ± 0.46, which is approximately 1.05 pKa units lower (more acidic) than the parent 2-aminobenzamide (pKa 15.77 ± 0.50) and 0.41 pKa units higher than 2-amino-N-cyclohexylbenzamide (pKa 14.31 ± 0.20) . This pKa trend reflects the electron-donating inductive effect of the N-alkyl substituent on the amide NH acidity: the tert-butyl group provides stronger electron donation than hydrogen but weaker donation than the cyclohexyl group, resulting in intermediate amide NH acidity. The compound possesses two hydrogen bond donors (2-amine NH₂ and amide NH) and two hydrogen bond acceptors (amide C=O and 2-amine N), with a topological polar surface area (TPSA) of 55.1 Ų, which is identical across the N-alkyl series due to the same core scaffold .

Acid dissociation constant Hydrogen bonding Solubility prediction

N-tert-Butyl: Steric and Metabolic Stability Advantage

The N-tert-butyl group in 2-amino-N-tert-butylbenzamide provides a quaternary α-carbon that is resistant to oxidative N-dealkylation, a major metabolic clearance pathway for N-alkyl amides [1]. In contrast, the N-methyl, N-ethyl, and N-isopropyl analogs all possess α-hydrogens susceptible to cytochrome P450-mediated hydroxylation and subsequent dealkylation [1]. This steric protection has been exploited in peptoid chemistry, where the tert-butyl side chain exerts complete conformational control, locking the amide bond exclusively in the cis conformation, a property not achievable with smaller N-alkyl groups [2]. Additionally, radical cyclization studies have demonstrated that the hindered rotation around the C–N bond in N-tert-butyl amides enables retention of configuration, a stereochemical outcome unavailable with less bulky N-substituents [3]. While direct comparative metabolic stability data (e.g., intrinsic clearance in hepatocytes) are not publicly available for this specific benzamide series, the established principles of N-dealkylation susceptibility across alkyl groups constitute a class-level inference supporting the selection of the tert-butyl analog for applications requiring metabolic stability at the amide nitrogen.

Metabolic stability Steric hindrance N-dealkylation resistance

2-Amino-N-tert-butylbenzamide: Procurement & Application Scenarios


HIV Integrase Inhibitor Scaffold Construction

2-Amino-N-tert-butylbenzamide is documented as a synthetic intermediate in the preparation of HIV integrase inhibitors, specifically within the Merck drug discovery program that produced raltegravir . Medicinal chemistry teams constructing antiviral compound libraries should select this building block over N-methyl or N-ethyl alternatives when the tert-butyl group is required for downstream structure-activity relationship exploration at the amide position. The intermediate lipophilicity (XLogP3 = 1.6) and metabolic stability advantages of the N-tert-butyl group support its use in lead optimization for targets where balanced permeability and resistance to N-dealkylation are critical parameters.

Physicochemical Library Design: Balanced LogP

For combinatorial library synthesis targeting the LogP 1–3 drug-likeness window, 2-amino-N-tert-butylbenzamide (XLogP3 = 1.6) provides a superior starting point compared to 2-amino-N-methylbenzamide (XLogP3 = 0.6, potentially suboptimal permeability) and 2-amino-N-cyclohexylbenzamide (LogP = 3.30, risk of poor solubility and promiscuous binding) . The 0.41 LogP difference between the 2-amino and 4-amino regioisomers further emphasizes the importance of confirming CAS 1203-89-0 during procurement to ensure the intended ortho-substitution pattern for intramolecular hydrogen bonding [1].

Solid-Phase Synthesis with Crystalline Intermediates

With a melting point of 124–125 °C, 2-amino-N-tert-butylbenzamide offers superior solid-phase handling characteristics compared to the low-melting N-methyl analog (75 °C), which may soften or oil out during solid-supported reactions or ambient-temperature filtration steps . The target compound also melts at a more convenient temperature than the N-isopropyl analog (147 °C), facilitating recrystallization-based purification without requiring specialized high-temperature equipment. Storage at 2–8 °C is recommended to maintain crystallinity .

Benzamide Scaffold for Neurodegenerative Diseases

US Patent US5643965A discloses aminobenzamide compounds, including 2-amino-N-tert-butylbenzamide, for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease . While the more advanced analog CPI-1189 (4-acetamido-N-tert-butylbenzamide) progressed to Phase II clinical trials, the 2-amino-N-tert-butylbenzamide scaffold remains relevant as a synthetic entry point for generating structurally diverse neuroprotective candidates through functionalization of the free 2-amino group. Researchers exploring benzamide-based neuroprotection should select this compound when an unsubstituted ortho-amine handle is required for subsequent derivatization, a synthetic versatility not offered by the 4-acetamido clinical candidate.

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